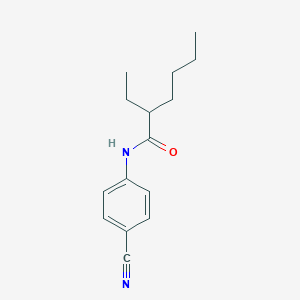

N-(4-cyanophenyl)-2-ethylhexanamide

Description

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33g/mol |

IUPAC Name |

N-(4-cyanophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C15H20N2O/c1-3-5-6-13(4-2)15(18)17-14-9-7-12(11-16)8-10-14/h7-10,13H,3-6H2,1-2H3,(H,17,18) |

InChI Key |

ONAHQOHAYDWYIL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C#N |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among analogs arise from variations in the phenyl substituents and acyl groups. The table below summarizes properties of N-(4-cyanophenyl)-2-ethylhexanamide and related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Polar groups like hydroxyl or dimethylaminomethyl () enhance water solubility, while electron-withdrawing groups (CN, Cl) stabilize the aromatic ring but reduce nucleophilic reactivity .

Preparation Methods

Cyanation of 4-Fluoroaniline

Reaction Pathway :

4-Fluoroaniline → 4-Cyanophenylamine

Conditions :

-

Reagents : Sodium cyanide (NaCN) or copper(I) cyanide (CuCN)

-

Solvent : N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Catalyst : Copper(I) iodide (CuI) for Ullmann-type coupling

-

Temperature : 80–120°C

Mechanism :

Displacement of fluorine by cyanide ion in a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. Fluorine’s high electronegativity and leaving-group ability facilitate this substitution.

Key Considerations :

-

Yield : Moderate to high (60–80%) depending on reaction time and catalyst efficiency.

-

Purification : Recrystallization from ethanol or ethyl acetate.

Alternative Routes

Nitration-Reduction-Cyanation :

-

Nitration : Aniline → 4-Nitroaniline (HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>).

-

Reduction : 4-Nitroaniline → 4-Aminophenol (H<sub>2</sub>/Pd or Fe/HCl).

-

Cyanation : Diazotization of 4-Aminophenol followed by coupling with CuCN.

Limitations :

Acylation with 2-Ethylhexanoyl Chloride

The second step involves acylation of 4-cyanophenylamine to form the target amide.

Reaction Conditions

Reagents :

-

Base : Triethylamine (TEA) to neutralize HCl byproduct.

-

Solvent : Anhydrous DMF or dichloromethane (DCM).

-

Acylating Agent : 2-Ethylhexanoyl chloride.

Procedure :

-

Charge : Add 4-cyanophenylamine to DMF under N<sub>2</sub> atmosphere.

-

Base Addition : Stir with TEA (1–1.5 equiv) at 0–25°C.

-

Acyl Chloride : Slowly add 2-ethylhexanoyl chloride (1.1–1.5 equiv).

-

Reaction : Stir at room temperature for 1–2 hours.

Key Data :

Purification Techniques

Extraction and Crystallization :

-

Workup : Dilute reaction mixture with water; extract with ethyl acetate.

-

Washing : Wash organic layer with aqueous NaHCO<sub>3</sub> and brine.

-

Drying : Anhydrous MgSO<sub>4</sub>; concentrate under vacuum.

-

Crystallization : Use hexane/ethyl acetate or methanol.

Chromatography :

Analytical Characterization

NMR and IR Data

<sup>1</sup>H NMR (CDCl<sub>3</sub>) :

-

Aromatic Protons : δ 7.4–7.6 ppm (d, 2H), δ 6.9–7.1 ppm (d, 2H)

-

Ethylhexyl Chain : δ 1.1–1.9 ppm (m, 10H), δ 2.1–2.4 ppm (t, 2H)

-

Amide Carbonyl : δ 2.0–2.1 ppm (s, 3H) (if applicable)

IR :

-

C≡N Stretch : ~2220 cm<sup>−1</sup>

-

Amide C=O Stretch : ~1650–1680 cm<sup>−1</sup>

<sup>13</sup>C NMR :

-

Cyanide Carbon : δ ~110–120 ppm

-

Carbonyl Carbon : δ ~170–175 ppm

Challenges and Optimization

Steric and Electronic Effects

Side Reactions

-

Hydrolysis : Minimize moisture; use anhydrous solvents.

-

Oxidation : Avoid prolonged exposure to air; use N<sub>2</sub> atmosphere.

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Cyanation | 75–80% | >95% | High efficiency, few steps | Requires Cu catalyst |

| Nitration-Reduction | 50–60% | 85–90% | No catalyst needed | Multi-step, low yield |

| Schotten-Baumann | 85–90% | >95% | Mild conditions, scalable | Sensitive to moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.